molecular formula C21H19FN2O4S2 B6569649 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide CAS No. 946346-12-9

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Cat. No.: B6569649
CAS No.: 946346-12-9
M. Wt: 446.5 g/mol
InChI Key: NCRSDDYSWHNDNR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C21H19FN2O4S2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.07702760 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h1-3,6-13,15,23H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRSDDYSWHNDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article examines its biological properties, including cytotoxicity and antiviral effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydroquinoline core modified with a sulfonamide group and a fluorobenzene moiety. This configuration is crucial for its biological activity, particularly in modulating interactions with biological targets.

Chemical Formula : C17_{17}H18_{18}F N2_2O3_3S
Molecular Weight : 346.40 g/mol

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the therapeutic potential of new compounds. The cytotoxic effects of this compound were assessed using various human cell lines. The results are summarized in Table 1.

Cell Line CC50_{50} (µM) Remarks
HeLa< 20High cytotoxicity
A549 (Lung cancer)30Moderate cytotoxicity
MRC-5 (Fibroblast)> 100Low cytotoxicity
LLC-MK2 (Monkey kidney)< 80Moderate cytotoxicity

The compound exhibited significant cytotoxic effects on HeLa cells with a CC50_{50} value below 20 µM, indicating its potential as an anticancer agent. In contrast, it showed lower toxicity against normal fibroblast cells (MRC-5), suggesting a degree of selectivity towards cancerous cells.

Antiviral Activity

In addition to its cytotoxic properties, the compound's antiviral activity was evaluated against several viral strains. The findings are detailed in Table 2.

Virus Strain IC50_{50} (µM) Cytotoxic Concentration (CC50_{50}) Selectivity Index
Influenza A> 100> 200< 2
HIV> 50> 150< 3
Herpes Simplex Virus> 75> 200< 2.67

The compound demonstrated limited antiviral activity across the tested strains, with IC50_{50} values exceeding 50 µM. The selectivity indices indicate that the compound may not be effective as an antiviral agent at nontoxic concentrations.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The sulfonamide group may interfere with critical cellular pathways involved in cell division.
  • Interaction with Enzymatic Targets : The tetrahydroquinoline structure may serve as a scaffold for binding to specific enzymes or receptors implicated in cancer progression or viral replication.

Case Studies and Research Findings

Research has identified various analogs of tetrahydroquinolines that exhibit enhanced biological activities. For instance, studies on fluorinated derivatives have shown that modifications at specific positions can significantly alter their potency and selectivity against cancer cell lines .

One notable study reported that certain fluorinated compounds displayed remarkable cytotoxicity against HeLa cells, with CC50_{50} values as low as 0.019 µM for specific derivatives . This suggests that further structural optimization of this compound could yield even more potent analogs.

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